molecular formula C10H11ClFN3O2 B6208097 ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride CAS No. 2703782-49-2

ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride

Cat. No. B6208097
CAS RN: 2703782-49-2
M. Wt: 259.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride (EAP-HCl) is a synthetic, fluorinated pyrazole derivative that has been investigated for its potential applications in scientific research. EAP-HCl has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.

Mechanism of Action

Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride binds to the SERT and modulates its activity, resulting in an increase or decrease in serotonin levels in the brain. This is thought to be due to the high affinity of ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride for the SERT, as well as its ability to interact with the transporter in a manner that is different from other serotonin transporter inhibitors.
Biochemical and Physiological Effects
ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride has been studied for its biochemical and physiological effects on the brain and other organs. It has been shown to have an antidepressant-like effect in animal models, as well as an anxiolytic-like effect. In addition, ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride has been shown to have neuroprotective and neuroregenerative effects in animal models.

Advantages and Limitations for Lab Experiments

Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride has several advantages and limitations for use in laboratory experiments. It has a high affinity for the SERT, which makes it an ideal tool for studying the transporter. In addition, ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride is stable and has a long shelf-life. However, it is expensive and can be difficult to synthesize in large quantities.

Future Directions

There are several potential future directions for the use of ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride in scientific research. These include further investigation into its antidepressant-like and anxiolytic-like effects, as well as its potential use in PET imaging of SERT in the brain. Additionally, further research into its neuroprotective and neuroregenerative effects could be beneficial. Other potential future directions include its use as a tool to study other neurotransmitter systems, such as dopamine and norepinephrine, and its potential use in the development of new drugs.

Synthesis Methods

Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride can be synthesized from 5-amino-4-fluoropyrazole-3-carboxylic acid ethyl ester (AFPCAEE) and hydrochloric acid (HCl). The reaction is carried out in a solvent such as methanol, and the resulting product is ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride. The synthesis of ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride from AFPCAEE and HCl has been reported to be a simple, one-step reaction with a high yield of the desired product.

Scientific Research Applications

Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride has been studied for its potential applications in scientific research. It has been investigated for its ability to bind to and modulate the activity of the serotonin transporter (SERT), which is involved in the regulation of serotonin levels in the brain. ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride has also been studied for its potential use as a radioligand for positron emission tomography (PET) imaging of SERT in the brain.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride involves the reaction of 4-fluoro-3-nitropyrazole with ethyl 3-aminocrotonate followed by reduction of the nitro group and cyclization to form the pyrazolopyridine ring system. The carboxylic acid group is then esterified with ethanol and the resulting compound is converted to the hydrochloride salt.", "Starting Materials": [ "4-fluoro-3-nitropyrazole", "ethyl 3-aminocrotonate", "sodium borohydride", "acetic acid", "ethanol", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-fluoro-3-nitropyrazole is reacted with ethyl 3-aminocrotonate in the presence of a base such as sodium hydride or potassium carbonate to form ethyl 5-amino-4-fluoro-3-nitropyrazole-1-carboxylate.", "Step 2: The nitro group is reduced to an amino group using a reducing agent such as sodium borohydride in the presence of acetic acid.", "Step 3: Cyclization of the pyrazolopyridine ring system is achieved by heating the intermediate in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride.", "Step 4: The carboxylic acid group is esterified with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.", "Step 5: The resulting compound is converted to the hydrochloride salt by treatment with hydrochloric acid." ] }

CAS RN

2703782-49-2

Molecular Formula

C10H11ClFN3O2

Molecular Weight

259.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.